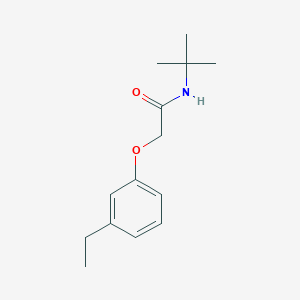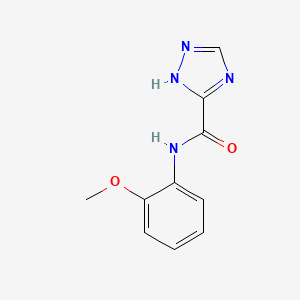
N-(2-methoxyphenyl)-1H-1,2,4-triazole-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N-(2-methoxyphenyl)-1H-1,2,4-triazole-3-carboxamide” is a chemical compound likely containing elements such as carbon, hydrogen, nitrogen, and oxygen . It’s important to note that the exact properties and characteristics can vary greatly depending on the specific structure and arrangement of these elements.
Synthesis Analysis
While specific synthesis methods for “N-(2-methoxyphenyl)-1H-1,2,4-triazole-3-carboxamide” were not found, similar compounds are often synthesized using various chemical reactions . For instance, coordination compounds containing tridentate NNO Schiff-base ligand were synthesized using a template synthesis approach .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include aspects such as molecular weight, density, melting and boiling points, and solubility. These properties were not specifically found for “N-(2-methoxyphenyl)-1H-1,2,4-triazole-3-carboxamide” in the search results .科学研究应用
Leishmaniasis Treatment
This compound has been studied for its potential use in the treatment of leishmaniasis . It has shown promising results against Leishmania mexicana, a parasite that causes this disease . The compound was found to inhibit the activity of the parasite’s arginase enzyme, which is crucial for its survival and proliferation . It also induced several changes in the parasite, such as membrane blebbing, the presence of autophagosomes, and mitochondrial and kinetoplast disorganization .
Apoptosis Induction
The compound has been found to trigger the production of reactive oxygen species (ROS) and induce apoptosis in parasites . Apoptosis, or programmed cell death, is a mechanism that can be exploited to kill harmful cells without causing inflammation or damage to surrounding tissues .
In Vivo Leishmanicidal Activity
In addition to its in vitro effects, the compound has also demonstrated in vivo leishmanicidal activity . It was able to reduce the parasite load of L. mexicana in an experimental model of cutaneous leishmaniasis by 71% compared to a control .
Nickel Ion Detection
Another compound with a similar structure, 2-(2-fluorobenzoyl)-N-(2-methoxyphenyl)hydrazinecarbothioamide, has been used as a fluorescent probe for the selective detection of Ni(II) ions . This suggests that “N-(2-methoxyphenyl)-1H-1,2,4-triazole-3-carboxamide” might also have potential applications in the field of chemical sensing .
Live Cell Imaging
The aforementioned compound has also been used in live cell imaging . It exhibited no toxicity and precise cell permeability toward normal living cells using L929 cell lines . This suggests that “N-(2-methoxyphenyl)-1H-1,2,4-triazole-3-carboxamide” might also be used in biological systems for similar purposes .
Fast Proton-Induced Fission
A study on fast proton-induced fission of 238U has been conducted by a researcher named Oprea . Although the compound used in the study is not exactly “N-(2-methoxyphenyl)-1H-1,2,4-triazole-3-carboxamide”, the researcher’s name suggests a potential connection to "Oprea1_256542" . This could indicate a potential application of the compound in nuclear physics or energy research .
作用机制
The mechanism of action refers to the specific biochemical interaction through which a substance produces its pharmacological effect. While the specific mechanism of action for “N-(2-methoxyphenyl)-1H-1,2,4-triazole-3-carboxamide” was not found, similar compounds have been shown to interact with certain receptors .
安全和危害
属性
IUPAC Name |
N-(2-methoxyphenyl)-1H-1,2,4-triazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O2/c1-16-8-5-3-2-4-7(8)13-10(15)9-11-6-12-14-9/h2-6H,1H3,(H,13,15)(H,11,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEOSNDYHFMTWJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=NC=NN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyphenyl)-1H-1,2,4-triazole-3-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

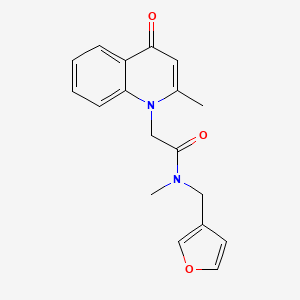
![1-[3-oxo-3-(2-phenyl-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl)propyl]azepan-2-one](/img/structure/B5641517.png)
![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]-4-fluorobenzamide](/img/structure/B5641520.png)
![3-[(4-ethoxybenzyl)thio]-4H-1,2,4-triazol-4-amine](/img/structure/B5641524.png)
![N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]nicotinamide](/img/structure/B5641530.png)

![4-[(4-ethyl-1-piperazinyl)methyl]-2,6-dimethoxyphenol](/img/structure/B5641546.png)
![2-(2-methoxyethyl)-8-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5641551.png)
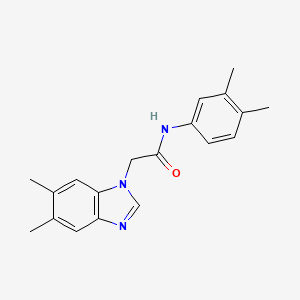
![3-(4-fluorobenzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B5641559.png)
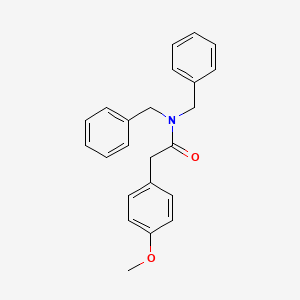
![3-[3-(dimethylamino)-2-propen-1-ylidene]-1,5-dimethyl-1H-1,5-benzodiazepine-2,4(3H,5H)-dione](/img/structure/B5641571.png)

